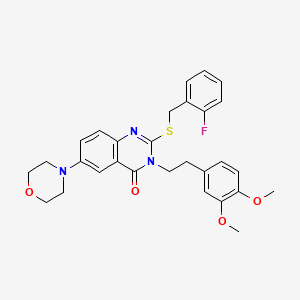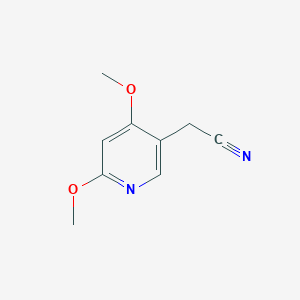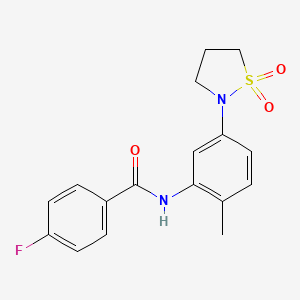
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The chemical formula of this compound is C23H27N5O3S . Its structure is a small molecule and it has a weight average of 453.557 .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Practical Synthesis Methods : A study highlighted the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound used in the manufacture of flurbiprofen, showcasing the development of efficient synthesis methods for complex molecules. This approach is essential for producing intermediates and active pharmaceutical ingredients, demonstrating the relevance of synthetic strategies in medicinal chemistry (Qiu et al., 2009).
Amyloid Imaging for Alzheimer's Disease : Radioligands such as [18F]1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene have been explored for amyloid imaging in Alzheimer's disease patients. This application signifies the importance of specific chemical entities in diagnosing and understanding neurodegenerative diseases, highlighting the broader implications of chemical compounds in medical diagnostics (Nordberg, 2007).
Antimicrobial Applications : Oxazolidinones, a novel class of synthetic antimicrobial agents, exhibit unique protein synthesis inhibition mechanisms. Their development, exemplified by linezolid, underscores the role of new chemical entities in addressing antibiotic resistance and expanding the arsenal against bacterial infections (Diekema & Jones, 2000).
Antioxidant Activity Assessment : Analytical methods used in determining antioxidant activity, including various spectrophotometric assays, are crucial in evaluating the potential health benefits of chemical compounds. This research area is particularly relevant for exploring the therapeutic potentials of compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Plastic Scintillators for Radiation Detection : The development of plastic scintillators based on polymethyl methacrylate for radiation detection applications highlights the intersection of chemical synthesis and physics. Such studies underscore the role of chemical compounds in developing advanced materials for scientific instrumentation (Salimgareeva & Kolesov, 2005).
Safety and Hazards
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12-3-8-15(20-9-2-10-24(20,22)23)11-16(12)19-17(21)13-4-6-14(18)7-5-13/h3-8,11H,2,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKUVEJEURURNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetylphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2794591.png)

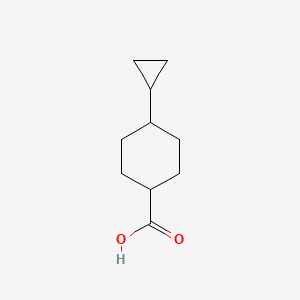
![4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2794596.png)
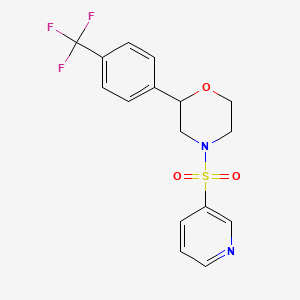
![N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2794602.png)
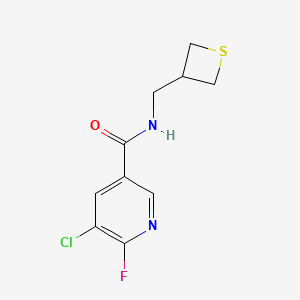
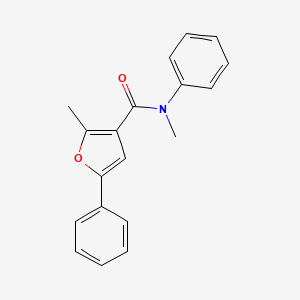
![2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride](/img/structure/B2794606.png)



